molecular formula C13H27N3O B12994389 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B12994389
M. Wt: 241.37 g/mol
InChI Key: VMSUZKNSTJAMPL-PXYINDEMSA-N
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Description

(2S)-2-Amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one is a chiral ketone derivative featuring a piperidine ring substituted at the 2-position with a dimethylamino-methyl group. Its synthesis involves coupling chiral intermediates with protected piperidine derivatives, as exemplified by methods using tert-butoxycarbonyl (Boc)-protected amines and column chromatography purification .

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-8-6-5-7-11(16)9-15(3)4/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1

InChI Key

VMSUZKNSTJAMPL-PXYINDEMSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCCC[C@H]1CN(C)C)N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde and dimethylamine to form the intermediate compound, which is then cyclized to produce the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
(2S)-2-Amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one 2-(Dimethylamino)methyl C₁₃H₂₅N₃O 263.36 Polar dimethylamino group enhances water solubility .
(S)-2-Amino-1-{4-[isopropyl(methyl)amino]piperidin-1-yl}-3-methylbutan-1-one 4-Isopropyl(methyl)amino C₁₅H₂₉N₃O 291.42 Bulkier isopropyl group increases lipophilicity (predicted logP ~2.1) .
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)methyl]piperidin-1-yl}-3-methylbutan-1-one 3-(Benzyl-cyclopropyl-amino)methyl C₂₁H₃₃N₃O 343.51 Aromatic benzyl group enhances membrane permeability .
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)methyl]piperidin-1-yl}-3-methylbutan-1-one 3-(Benzyl-isopropyl-amino)methyl C₂₂H₃₅N₃O 357.54 Combined benzyl and isopropyl groups may improve receptor affinity .

Key Differences and Implications

Polarity and Solubility: The dimethylamino analog (C₁₃H₂₅N₃O) is more polar due to the tertiary amine, favoring aqueous solubility, whereas benzyl-substituted derivatives (e.g., C₂₁H₃₃N₃O) exhibit higher lipophilicity, enhancing blood-brain barrier penetration . The isopropyl(methyl)amino variant (C₁₅H₂₉N₃O) balances polarity and lipophilicity, making it suitable for oral bioavailability studies .

Receptor Interactions: Substitutions at the 3- or 4-positions of the piperidine ring alter steric hindrance and electronic effects. For instance, benzyl-cyclopropyl-amino groups (C₂₁H₃₃N₃O) may interact with hydrophobic pockets in chemokine receptors, similar to IL-8’s binding to CXCR1 .

Synthetic Accessibility: Boc-protected intermediates (e.g., (S)-3a, (R)-3a) are critical for chiral resolution in dimethylamino derivatives . Benzyl-substituted analogs require additional steps for cyclopropane or benzyl group incorporation, increasing synthetic complexity .

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